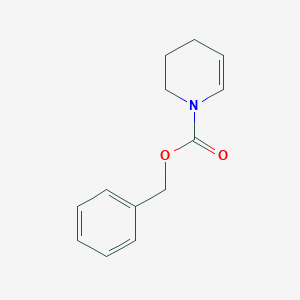

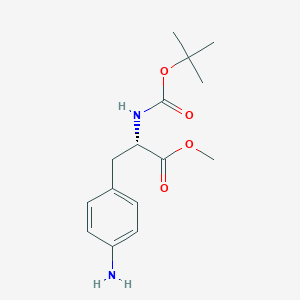

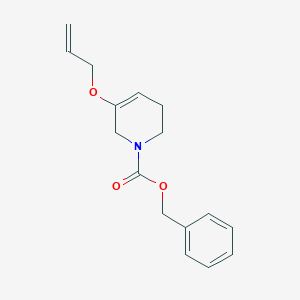

![molecular formula C12H4N2O7 B023744 5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione CAS No. 3807-80-5](/img/structure/B23744.png)

5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione" is a compound that belongs to the family of organic compounds known for their unique molecular structures and potential for various chemical reactions and properties. The interest in such compounds lies in their synthesis, molecular structure, and the broad range of chemical and physical properties they exhibit, making them subjects of extensive research in the field of chemistry and materials science.

Synthesis Analysis

The synthesis of "5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione" and similar compounds involves complex organic synthesis methods that may include cyclization reactions, nitration, and oxidation processes. These methods aim to construct the compound's unique molecular structure efficiently and with high yield. Techniques such as palladium-catalyzed direct C–H arylation have been highlighted for their efficiency in synthesizing multiply arylated heteroarenes, which could be relevant for the synthesis of such compounds (Rossi et al., 2014).

Molecular Structure Analysis

The molecular structure of "5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione" is characterized by its benzo[de]isochromene core, which is a fused ring system incorporating benzene and isochromene units, and the presence of nitro groups that significantly influence its chemical behavior. Molecular structure analysis typically involves spectroscopic methods and computational modeling to elucidate the compound's structure and predict its reactivity and properties.

Chemical Reactions and Properties

This compound is expected to exhibit a range of chemical reactions due to its nitro groups and the reactive benzo[de]isochromene core. These reactions may include nucleophilic substitution, reduction of nitro groups to amines, and participation in cycloaddition reactions. The presence of nitro groups also imparts explosive properties to compounds, which is a critical aspect of their chemical properties analysis (Pietra & Vitali, 1972).

科学研究应用

Synthesis and Anticancer Properties

A key application in scientific research for derivatives of benzo[de]isochromene dione involves their synthesis and evaluation for anticancer properties. The compound 1,4-Dihydroxy-2-naphthoic acid serves as a substrate for synthesizing 3-substituted 1H-benzo[g]isochromene-5,10-diones, showing notable cytotoxic activity against various cancer cell lines. This synthesis path highlights the potential of such compounds in developing new anticancer agents (Dang Thi et al., 2015).

Novel Synthetic Routes and Structural Insights

Research into 1H-benzo[g]isochromene derivatives has also focused on developing new synthetic routes and understanding their structure-activity relationships. The first synthesis of 1-hydroxy-3,4-dihydro-1H-benz[g]isochromene-5,10-dione offers insights into bioactive compounds from natural sources, suggesting the importance of structural accuracy in identifying potential therapeutic agents (Jacobs et al., 2008).

Antitumor Agent Synthesis

Another application involves the synthesis of 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid (3-dimethylaminopropyl)amide as an antitumor agent. This showcases the role of palladium(II) catalysts in forming cyclic alkenyl ethers, crucial frameworks in isochromene natural products and potential antitumor agents (Mondal et al., 2003).

Environmental and Material Science Applications

In material science, derivatives such as benzoisoquinoline-1,3-dione have been applied as electron acceptors in thermally activated delayed fluorescent (TADF) emitters, indicating their utility in creating high-efficiency red TADF devices. This underlines the compound's versatility not just in biomedical, but also in material science applications, potentially revolutionizing the efficiency and color purity of organic light-emitting diodes (OLEDs) (Yun & Lee, 2017).

未来方向

属性

IUPAC Name |

7,11-dinitro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4N2O7/c15-11-8-3-6(13(17)18)1-5-2-7(14(19)20)4-9(10(5)8)12(16)21-11/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFDXTKVBLMYJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C3C2=C(C=C1[N+](=O)[O-])C(=O)OC3=O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

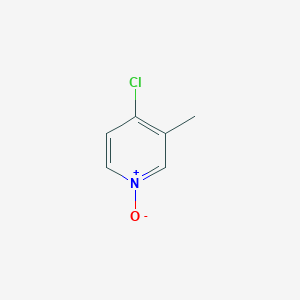

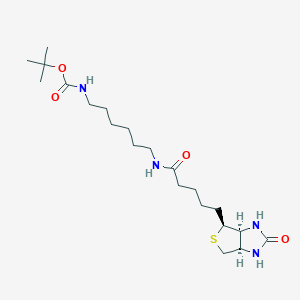

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B23667.png)

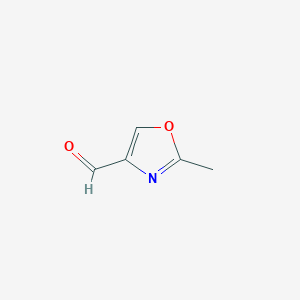

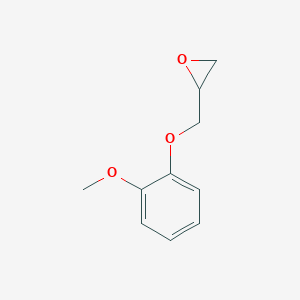

![2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]propanoic Acid Methyl Ester](/img/structure/B23668.png)

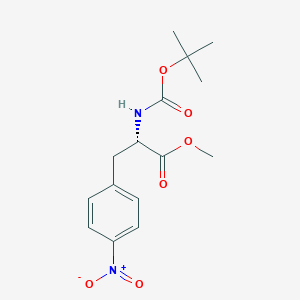

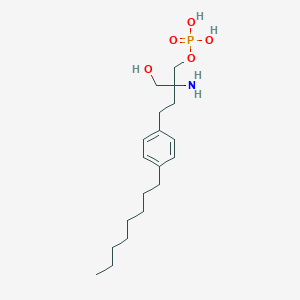

![sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid](/img/structure/B23683.png)

![(3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B23691.png)